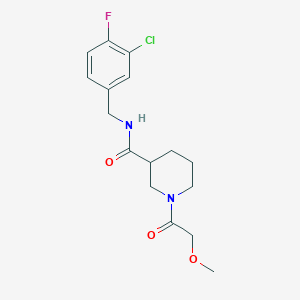![molecular formula C18H15N3OS B5679125 4-acetyl-3-benzyl-3,4-dihydroimidazo[4,5-b]indole-2(1H)-thione](/img/structure/B5679125.png)
4-acetyl-3-benzyl-3,4-dihydroimidazo[4,5-b]indole-2(1H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-acetyl-3-benzyl-3,4-dihydroimidazo[4,5-b]indole-2(1H)-thione, also known as ABT-888, is a potent inhibitor of poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a critical role in DNA repair, and its inhibition can lead to increased sensitivity of cancer cells to DNA-damaging agents. ABT-888 has been extensively studied for its potential use in cancer treatment, and its synthesis, mechanism of action, and physiological effects have been well characterized.
Mécanisme D'action
4-acetyl-3-benzyl-3,4-dihydroimidazo[4,5-b]indole-2(1H)-thione works by inhibiting PARP, an enzyme that plays a critical role in DNA repair. When DNA is damaged, PARP is activated and recruits other proteins to repair the damage. Inhibition of PARP prevents DNA repair, leading to the accumulation of DNA damage and ultimately cell death. Cancer cells, which have defects in DNA repair pathways, are particularly sensitive to PARP inhibition.
Biochemical and Physiological Effects:
This compound has been shown to increase the sensitivity of cancer cells to DNA-damaging agents, leading to increased cell death. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, this compound has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical and clinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
4-acetyl-3-benzyl-3,4-dihydroimidazo[4,5-b]indole-2(1H)-thione is a potent and selective inhibitor of PARP, making it a valuable tool for studying the role of PARP in DNA repair and cancer biology. Its ability to sensitize cancer cells to DNA-damaging agents also makes it a valuable tool for studying the mechanisms of chemotherapy and radiation therapy. However, this compound has limitations in terms of its specificity, as it can inhibit other enzymes in addition to PARP. It is also relatively expensive, which can limit its use in large-scale experiments.
Orientations Futures
There are several potential future directions for research on 4-acetyl-3-benzyl-3,4-dihydroimidazo[4,5-b]indole-2(1H)-thione. One area of interest is the development of new PARP inhibitors with improved specificity and potency. Another area of interest is the identification of biomarkers that can predict response to PARP inhibitors, which could help to personalize cancer treatment. Finally, there is interest in exploring the use of PARP inhibitors in combination with other targeted therapies, such as immune checkpoint inhibitors, to enhance their efficacy.
Méthodes De Synthèse
The synthesis of 4-acetyl-3-benzyl-3,4-dihydroimidazo[4,5-b]indole-2(1H)-thione involves the condensation of 2-benzyl-3H-imidazo[4,5-b]indole with 4-acetylthioaniline in the presence of a base, followed by oxidation of the resulting thioether with m-chloroperbenzoic acid. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
4-acetyl-3-benzyl-3,4-dihydroimidazo[4,5-b]indole-2(1H)-thione has been studied extensively for its potential use in cancer treatment. Its ability to sensitize cancer cells to DNA-damaging agents has been demonstrated in preclinical studies, and it has shown promising results in clinical trials when used in combination with chemotherapy or radiation therapy. This compound has been shown to be effective against a variety of cancer types, including breast, ovarian, and lung cancer.
Propriétés
IUPAC Name |
1-(3-benzyl-2-sulfanylidene-1H-imidazo[4,5-b]indol-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3OS/c1-12(22)21-15-10-6-5-9-14(15)16-17(21)20(18(23)19-16)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDCSUFVPPZQFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2C3=C1N(C(=S)N3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-7H-purine](/img/structure/B5679058.png)
![6-[3-oxo-3-(5-propyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)propyl]pyridazin-3(2H)-one](/img/structure/B5679070.png)

![8-methoxy-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}chromane-3-carboxamide](/img/structure/B5679081.png)

![3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[(methylthio)acetyl]piperidine](/img/structure/B5679093.png)

![1-ethyl-5-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}carbonyl)-2-piperidinone](/img/structure/B5679107.png)


![N-[rel-(3R,4S)-1-(5-ethyl-2-methyl-4-pyrimidinyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide hydrochloride](/img/structure/B5679115.png)
![2-ethyl-4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B5679129.png)